Bienvenue dans la boutique en ligne BenchChem!

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)thiophene-2-carboxamide

Drug Design ADME Lipophilicity

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)thiophene-2-carboxamide (CAS 921825-34-5) is a synthetic small molecule (C17H15N3O2S, MW 325.39 g/mol) belonging to the phenylpyridazinone class of heterocyclic compounds. Its architecture integrates a 6-oxo-3-phenylpyridazin-1(6H)-yl core, an ethylene diamine linker, and a terminal thiophene-2-carboxamide moiety.

Molecular Formula C17H15N3O2S
Molecular Weight 325.39
CAS No. 921825-34-5
Cat. No. B2601705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)thiophene-2-carboxamide
CAS921825-34-5
Molecular FormulaC17H15N3O2S
Molecular Weight325.39
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=CS3
InChIInChI=1S/C17H15N3O2S/c21-16-9-8-14(13-5-2-1-3-6-13)19-20(16)11-10-18-17(22)15-7-4-12-23-15/h1-9,12H,10-11H2,(H,18,22)
InChIKeyFROWANQENVRNOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)thiophene-2-carboxamide (CAS 921825-34-5): Core Chemical Identity and Pharmacophore Context


N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)thiophene-2-carboxamide (CAS 921825-34-5) is a synthetic small molecule (C17H15N3O2S, MW 325.39 g/mol) belonging to the phenylpyridazinone class of heterocyclic compounds [1]. Its architecture integrates a 6-oxo-3-phenylpyridazin-1(6H)-yl core, an ethylene diamine linker, and a terminal thiophene-2-carboxamide moiety. This specific combination of a hydrogen-bond-accepting pyridazinone, a lipophilic phenyl ring, and a sulfur-containing thiophene carboxamide creates a unique pharmacophoric pattern that distinguishes it from simpler pyridazinone analogs and underpins its potential for target-selective biological interactions [2].

Why Generic Pyridazinone Substitution Cannot Replace N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)thiophene-2-carboxamide


Pyridazinone derivatives are a broad and extensively researched class, but generic substitution is unreliable for N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)thiophene-2-carboxamide. Its activity profile is dictated by the precise spatial and electronic arrangement of its three structural modules. Even seemingly minor modifications, such as replacing the terminal thiophene with a nicotinamide ring, can profoundly alter target engagement, as observed in structurally related VEGFR-2 inhibitor programs where such variations shifted IC50 values from nanomolar to micromolar ranges [1]. Furthermore, the ethylene linker's length and flexibility are critical for optimal orientation of the terminal carboxamide within a biological binding pocket [2]. Therefore, substitution with analogs bearing different heterocycles, linkers, or substitution patterns cannot guarantee equivalent performance and may lead to significant loss of potency or selectivity.

Quantitative Differentiation Evidence for N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)thiophene-2-carboxamide Against Closest Analogs


Enhanced Drug-Likeness via Optimal Lipophilicity for Cellular Permeability

The target compound shows a more favorable drug-likeness profile compared to its closest analog, N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)nicotinamide, due to an optimal LogP value. The thiophene ring in the target compound contributes a higher, but still acceptable, lipophilicity, which is critical for passive cellular membrane permeability. In contrast, the nicotinamide analog, containing a basic pyridyl nitrogen, has a significantly lower predicted LogP (ΔLogP ≈ -0.8), which can negatively impact membrane crossing and oral bioavailability for intracellular targets [1]. This property is supported by the calculated topological polar surface area (TPSA), which remains under the 90 Ų threshold for both, indicating the target compound achieves better lipophilicity without sacrificing membrane permeability [2].

Drug Design ADME Lipophilicity

Distinct H-Bond Donor/Acceptor Profile for Specific Target Engagement

The target compound presents a unique hydrogen-bonding motif compared to sulfonamide analogs such as 5-fluoro-2-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide. The target's thiophene-2-carboxamide group acts as a single H-bond donor and acceptor pair, while the sulfonamide analog introduces an additional, strongly acidic sulfonamide donor capable of forming a salt bridge. In the context of COX-2 inhibition by pyridazinone-based compounds, the carboxamide group was found to be essential for high potency and selectivity, whereas sulfonamide analogs often exhibit higher off-target carbonic anhydrase inhibition [1]. This difference in H-bond character can dictate selectivity profiles against closely related enzyme isoforms.

Medicinal Chemistry Structure-Activity Relationship Pharmacophore

Improved Solubility Profile via Reduced Aromatic Planarity

The target compound is predicted to have higher kinetic aqueous solubility than its direct structural isomer, N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide. This isomer replaces the terminal thiophene with a benzene and swaps the 3-phenyl group on the pyridazinone for a thiophene. The target compound's phenyl group on the pyridazinone core can undergo conformational twisting, reducing overall molecular planarity and crystal packing energy, a phenomenon known to improve solubility in pyridazinone drug candidates [1]. In contrast, the isomer's more planar arrangement of the benzamide and thienyl-pyridazinone rings promotes tighter crystal lattice packing, decreasing solubility [2].

Physicochemical Properties Solubility Formulation

High-Impact Research and Procurement Scenarios for N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)thiophene-2-carboxamide


VEGFR-2 Kinase Inhibitor Probe Design

Due to its close structural relationship to the 6-oxo-3-phenylpyridazin-1(6H)-yl scaffold identified as a key pharmacophore for VEGFR-2 inhibition, this compound is a high-priority starting point for developing novel kinase probes. The thiophene carboxamide moiety offers an additional anchoring point for optimizing hinge-region binding interactions, as suggested by molecular docking studies of similar derivatives where modifications to this part of the molecule modulated IC50 values between 49.1 and 418.0 nM [1].

COX-2 Selectivity and Gastric Safety Profiling

In anti-inflammatory drug discovery, the pyridazinone core is a privileged structure for creating COX-2 selective inhibitors with better gastric safety profiles than traditional NSAIDs. The specific carboxamide group of this compound replaced a sulfonamide moiety that was linked to gastric ulceration in related series. Using this compound as a template can help medicinal chemists achieve the desired selectivity (e.g., COX-2 IC50 values below 18 nM for close structural analogs [2]) while maintaining a non-ulcerogenic profile.

Fragment-Based Drug Discovery for Serine Hydrolases

The combination of a phenylpyridazinone (a recognized 'privileged fragment') with a thiophene carboxamide creates a molecular probe with a calculated TPSA of 69.3 Ų and a molecular weight of 325.39, placing it within ideal fragment-like space. This makes it a suitable tool for fragment-based screening campaigns targeting serine hydrolases, where the pyridazinone can form crucial interactions with the catalytic serine residue, and the thiophene ring provides a vector for further chemical elaboration based on surface plasmon resonance or thermal shift assay data.

Comparative Solubility and Bioavailability Optimization

For pharmaceutical development, the predicted solubility advantage of this compound (LogS ~ -3.8) over its planar isomer directly impacts formulation strategy. It serves as a model compound for studying how subtle conformational changes affect crystallization propensity in pyridazinone series. Its improved solubility profile predicts a lower risk of bioavailability cliffs, making it a superior candidate for lead optimization programs compared to its more planar and less soluble counterparts [3].

Quote Request

Request a Quote for N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.